Baclofen-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baclofen-d4 (Major) is a deuterated form of baclofen, a gamma-aminobutyric acid type-B receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of baclofen. The deuterium atoms in Baclofen-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. One common method is the catalytic hydrogenation of baclofen in the presence of deuterium gas. This process typically uses a palladium on carbon catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions: Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: Baclofen-d4 can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in Baclofen-d4 can be reduced to an amine group using reducing agents like Raney nickel.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring of Baclofen-d4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Raney nickel or palladium on carbon in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Baclofen-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of baclofen.
Biology: Helps in tracing the distribution and metabolism of baclofen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of baclofen.
Industry: Employed in the development of new formulations and drug delivery systems for baclofen
Mechanism of Action
Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid type-B receptors on pre- and post-synaptic neurons. This binding causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability. The primary molecular target is the gamma-aminobutyric acid type-B receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Comparison with Similar Compounds
Baclofen: The non-deuterated form of Baclofen-d4, used for treating spasticity.
Gabapentin: Another gamma-aminobutyric acid analog used for neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder
Uniqueness of Baclofen-d4: Baclofen-d4 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological properties .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.